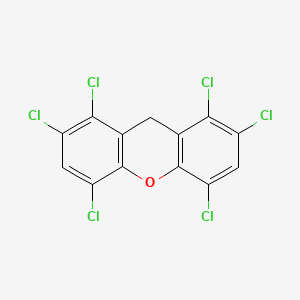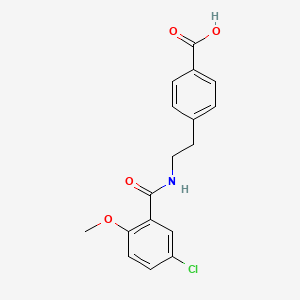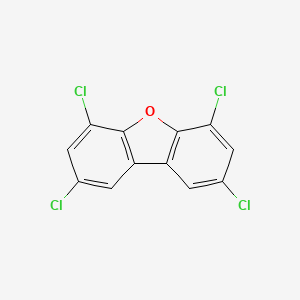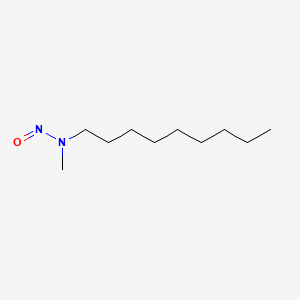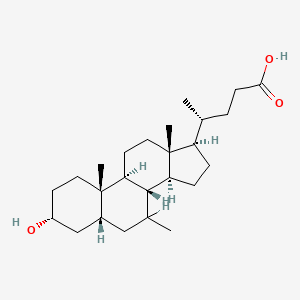
Potassium indigotrisulfonate
Overview
Description
Potassium indigotrisulfonate, a derivative of indigo dye, is a water-soluble salt that has been explored for its potential in various applications, including as a dye and in environmental remediation processes. Its relevance spans across fields due to its chemical stability and unique properties.
Synthesis Analysis
The synthesis of indigo derivatives, including this compound-like compounds, often involves catalyzed reactions. For instance, Rh(II)-catalyzed denitrogenative reactions have been employed for constructing indigoid structures, demonstrating the synthesis's complexity and the precision required in obtaining specific derivatives (Pal, Shukla, & Volla, 2017).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives often involves complex arrangements, as indicated by studies on related compounds. These structures are pivotal in determining the compound's reactivity and properties. For example, the structural characterization of lanthanide-potassium frameworks with sulfonate-carboxylate ligands showcases the intricacy and potential functionality of such compounds (Zhou et al., 2016).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including degradation under advanced oxidation processes. Studies have shown that compounds like potassium indigo tetrasulfonate can be almost completely degraded by ozonation and photocatalytic oxidation, indicating the potential for environmental applications (Camargo et al., 2014). These reactions highlight the compound's reactivity and the possibility of its conversion into less harmful products.
Scientific Research Applications
Chemical Degradation and Environmental Applications
Potassium indigotrisulfonate is studied for its degradation properties in environmental applications. For instance, its chemical degradation through advanced oxidation processes, such as ozonation and photocatalytic oxidation using UV light, has been explored. These processes are significant for color removal and reducing the organic load in water treatment, highlighting the dye's role in environmental protection and waste management (Camargo et al., 2014).
Analytical Applications
In analytical chemistry, this compound is employed for the measurement of ozone absorption in liquid phases. This application is particularly relevant in studying the efficacy of ozone in water treatment processes and understanding its interaction with other chemicals in the environment (Đeković-Šević et al., 2018).
Electrolytic Applications
The compound's role in electrolytic cells for water treatment is another area of interest. Studies have shown that using this compound in electrolytic cells can lead to efficient treatment of trace pollutants, indicating its potential in advanced water purification technologies (Sakakibara et al., 2006).
Agricultural Research
Although not directly related to this compound, research on potassium in agriculture, such as the need for potassium in soils and its role in crop nutrition, provides contextual information about the importance of potassium compounds in agriculture and soil science. This broader understanding of potassium's role can indirectly inform the potential agricultural applications of this compound (Römheld & Kirkby, 2010).
Ozone Measurement in Air Analysis
This compound is used in a novel method for measuring ozone in ambient air. Its reaction with ozone, leading to specific measurable changes, makes it valuable for air quality monitoring and environmental assessments (Felix et al., 2011).
Textile Industry Effluent Treatment
The compound's role in treating effluents from the textile industry is also significant. Its interaction with enzymes like horseradish peroxidase has been studied for the discoloration and removal of dyes from wastewater, showcasing its potential in sustainable wastewater management (Costa et al., 2020).
Safety and Hazards
When handling Potassium indigotrisulfonate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
tripotassium;3-hydroxy-2-(3-oxo-5-sulfonatoindol-2-yl)-1H-indole-5,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O11S3.3K/c19-15-8-3-6(30(21,22)23)1-2-10(8)17-13(15)14-16(20)9-4-7(31(24,25)26)5-11(12(9)18-14)32(27,28)29;;;/h1-5,18,20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANKRXMWIUVRAN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=N2)C3=C(C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7K3N2O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951271 | |
| Record name | Tripotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28606-01-1, 67627-18-3 | |
| Record name | Tripotassium 3,3'-dioxo-(:2,2'-biindoline)trisulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028606011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripotassium indigo-5,5',7'-trisulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067627183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripotassium 3,3'-dioxo-[Δ2,2'-biindoline]trisulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPOTASSIUM INDIGO-5,5',7'-TRISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZA8N0ABT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Potassium indigotrisulfonate used as a model compound in ozone studies?
A1: this compound (PITS) reacts rapidly and stoichiometrically with ozone, making it an ideal indicator for ozone presence and concentration. [, , ] Its color change upon reaction allows for easy visual and spectrophotometric monitoring of ozone levels.
Q2: How is this compound used to evaluate the performance of electrochemical oxidation systems?
A2: PITS serves as a model pollutant in electrochemical oxidation studies due to its well-defined degradation pathway. [, ] Researchers can assess the efficiency of different electrode materials and operating conditions by monitoring PITS degradation kinetics and energy consumption. For instance, one study used PITS to evaluate a boron-doped diamond anode for treating landfill leachate, observing complete PITS elimination at specific current intensities. [] Another study demonstrated the efficacy of a novel 3D electrolytic cell reactor by successfully oxidizing PITS with significantly lower energy consumption compared to conventional ozone generators. []
Q3: Can this compound be used to study air-liquid interface exposure systems?
A3: Yes, PITS can help evaluate the performance of air-liquid interface (ALI) exposure systems designed for cell-based toxicity studies. [] Its sensitivity to ozone allows researchers to verify ozone delivery and dosimetry within the ALI system. One study successfully utilized PITS to confirm accurate ozone dosing and demonstrated the system's ability to expose lung cells to controlled ozone concentrations. []
Q4: Does the size of the surface dielectric barrier discharge (S-DBD) device affect the degradation of this compound?
A4: Research suggests that the size of S-DBD devices, specifically the diameter of the annular electrodes, can influence PITS degradation efficiency. [] While local plasma properties might remain consistent, electrohydrodynamic (EHD) forces generated in devices with specific diameters (~30 mm) were found to enhance reactive species transport, leading to a three-fold increase in PITS degradation efficacy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



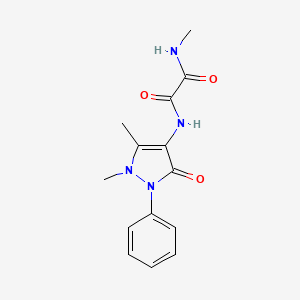


![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B1211018.png)
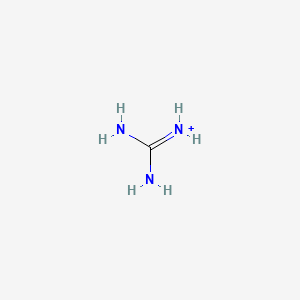
![2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol](/img/structure/B1211020.png)
